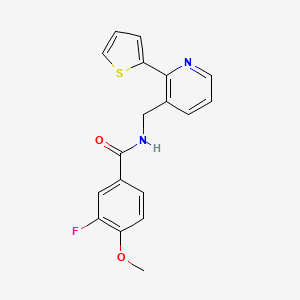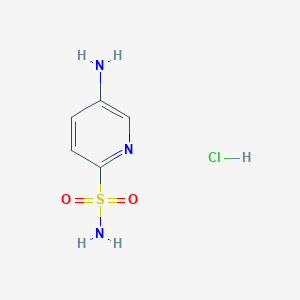![molecular formula C13H15F3N4O2 B2626340 Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034157-52-1](/img/structure/B2626340.png)
Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate” is an organic compound that is used for research related to life sciences . It is a derivative of [1,2,4]triazolo[4,3-a]pyrazine .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, the compound is reacted with hydrogen chloride in water and isopropyl alcohol at a temperature between 20 - 55℃ for 5 hours. In the second stage, the compound is reacted with phosphoric acid in propan-1-ol and water at a temperature between 60 - 65℃ .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is fused with a piperazine ring . The compound also contains a tert-butyl group and a carbamate group .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 67-68°C . Its 1H NMR spectrum (400 MHz, DMSO-d6) shows signals at 1.38 ppm (9H, s, 3CH3), 3.02 ppm (2H, t, J = 5.5, 6-CH2), 3.84 ppm (2H, t, J = 5.5, 5-CH2), 3.92 ppm (2H, s, 8-CH2), 4.24 ppm (2H, d, J = 5.9, CH2NHCO), and 7.40 ppm (1H, br. s, NHCO) .Wissenschaftliche Forschungsanwendungen
Reactivity and Derivatives
The compound has been involved in various synthesis reactions. For instance, Mironvich and Kostina (2013) explored the synthesis of related compounds from 7-amino-3-tert-butyl-4oxo-4,6-dihydropyrazolo[5,1-c]triazine-8-carbonitrile due to its limited solubility in most solvents, highlighting challenges in further reactions (Mironvich & Kostina, 2013). Kolodina and Lesin (2009) detailed the intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles to form various thiadiazine and thiadiazole rings, showcasing the compound's versatility in synthesizing complex molecular structures (Kolodina & Lesin, 2009).
Synthetic Applications
Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the compound's role in the synthesis of chemically diverse structures. This included exploring different reaction media and their effects on regioselectivity and product formation (Martins et al., 2012).
Biological Activity
Antiproliferative Properties
Dolzhenko et al. (2008) prepared a series of fluorinated derivatives, including those containing the compound , and evaluated their antiproliferative activity against cancer cell lines. The study provides insights into the structure-activity relationship and potential mechanisms of action, indicating the compound's relevance in cancer research (Dolzhenko et al., 2008).
Antimicrobial and Antifungal Activities
Ivanov et al. (2020) explored the synthesis and photolysis of derivatives, assessing their antimicrobial and antifungal activities. This research underscores the compound's potential in developing new antimicrobial agents (Ivanov et al., 2020).
Cognitive Enhancement Properties
Chambers et al. (2004) identified the compound as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, noting its potential in enhancing cognitive performance in animal models, which is pivotal for understanding its role in neurological research (Chambers et al., 2004).
Novel Methodologies
Oxidative Radical Cyclization
Gao et al. (2022) described an innovative oxidative radical cyclization method involving the compound, showcasing its utility in constructing complex molecular frameworks such as 7-methylazolo[1,5-a]pyrimidines, which could have implications in various synthetic applications (Gao et al., 2022).
Microwave-Assisted Synthesis
Shaaban (2008) reported on the microwave-assisted synthesis involving the compound, indicating its role in efficient and rapid synthesis methodologies, which is crucial for advancing synthetic chemistry (Shaaban, 2008).
Eigenschaften
IUPAC Name |
tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGGKRSWDWSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


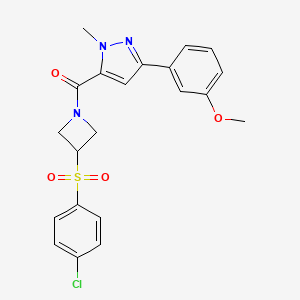
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2626263.png)
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626264.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,6Ar,6bS,8aS,12aS,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2626268.png)
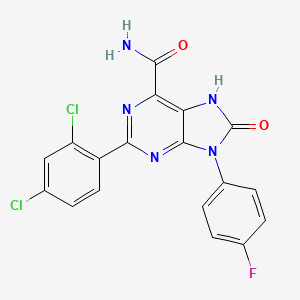
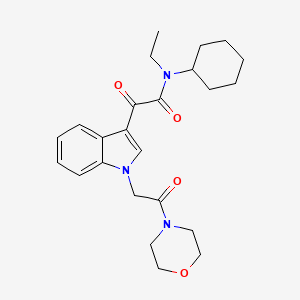
![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)
